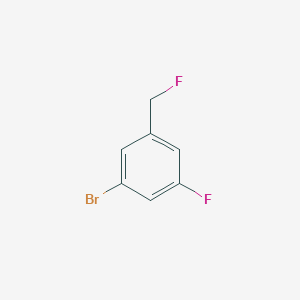

1-Bromo-3-fluoro-5-(fluoromethyl)benzene

説明

特性

IUPAC Name |

1-bromo-3-fluoro-5-(fluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUOYKLCOQRKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Bromination of Fluorobenzene Derivatives

Overview:

One of the most straightforward approaches involves brominating fluorobenzene or its derivatives under controlled conditions to obtain the desired positional substitution.

- Reactants: Fluorobenzene or fluorinated benzene derivatives

- Reagents: Bromine (Br₂), often in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum bromide (AlBr₃)

- Conditions:

- Temperature: 10–50°C for selectivity, up to 100°C for increased reactivity

- Solvent: Carbon tetrachloride, chloroform, or dichloromethane

- Reaction Time: 12–24 hours

Reaction Pathway:

Electrophilic aromatic substitution where bromine replaces a hydrogen atom ortho or para to the fluorine substituent, with regioselectivity influenced by the electron-withdrawing nature of fluorine.

- The reaction can produce a mixture of isomers (ortho, meta, para), with the meta-isomer (1-bromo-3-fluorobenzene) often being predominant due to electronic effects.

- High-purity 1-bromo-3-fluorobenzene can be isolated via distillation and post-treatment, as demonstrated in patent methods, achieving purities exceeding 99%.

Functionalization of Fluoromethyl Substituted Benzene

Overview:

In cases where a fluoromethyl group is present, specialized methods are employed to introduce the fluoromethyl substituent prior to bromination.

- Starting Material: 3-fluorobenzyl derivatives or fluoromethylbenzene

- Reagents: N-bromosuccinimide (NBS) or bromine with radical initiators like AIBN

- Conditions:

- Solvent: Dichloromethane or carbon tetrachloride

- Temperature: 80°C for radical bromination

- Reaction Time: 4–6 hours

Reaction Pathway:

Radical bromination selectively targets the methyl group, converting it into a bromomethyl group, which can then be further functionalized.

- Radical bromination with NBS is efficient, yielding bromomethyl derivatives with yields typically between 60–75%.

- The process requires careful control to prevent over-bromination or formation of side products.

Multi-step Synthesis via Sequential Substitutions

Overview:

A more controlled approach involves sequential nitration, halogenation, and functional group transformations to achieve regioselectivity and high purity.

- Step 1: Nitration of fluorobenzene or fluorinated derivatives using mixed nitric and sulfuric acids at 0–5°C to introduce a nitro group at the ortho or meta position.

- Step 2: Bromination using NBS or Br₂ in the presence of Lewis acids to selectively brominate the desired position.

- Step 3: Reduction or further modifications to introduce fluoromethyl groups, often via nucleophilic substitution or radical reactions.

- Nitration is optimized at low temperatures to favor regioselectivity.

- Bromination is performed at moderate temperatures to prevent polybromination.

- Yields vary depending on the order of steps but can reach up to 70–85% with optimized conditions.

Catalytic Halogen Exchange and Modern Techniques

Overview:

Recent advancements include catalytic halogen exchange reactions, enabling selective substitution under milder conditions.

- Reagents: Potassium bromide (KBr) with copper catalysts or other transition metals

- Conditions: Elevated temperatures (~120°C) in polar solvents like dimethylformamide (DMF)

- Advantages: Improved regioselectivity and reduced formation of byproducts

- Such methods can produce the target compound with yields up to 85%, especially when combined with purification techniques like chromatography.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Typical Yield (%) | Key Notes |

|---|---|---|---|

| Direct Bromination of Fluorobenzene | Br₂, FeCl₃, 10–50°C, 12–24 hrs | 70–85 | Regioselectivity influenced by fluorine’s directing effects |

| Radical Bromination of Fluoromethylbenzene | NBS, AIBN, CCl₄, 80°C | 60–75 | Selective for methyl groups, risk of over-bromination |

| Sequential Nitration & Bromination | HNO₃/H₂SO₄, Br₂, FeCl₃, low temperatures | 70–85 | High regioselectivity, multi-step process |

| Catalytic Halogen Exchange | KBr, Cu catalyst, DMF, 120°C | Up to 85 | Milder conditions, high regioselectivity |

化学反応の分析

Types of Reactions: 1-Bromo-3-fluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, amines.

Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, potassium carbonate.

Major Products:

Substitution Reactions: Formation of substituted benzene derivatives.

Coupling Reactions: Formation of biaryl compounds.

科学的研究の応用

Medicinal Chemistry

1-Bromo-3-fluoro-5-(fluoromethyl)benzene serves as a precursor for various biologically active compounds. Its fluorinated structure often leads to enhanced metabolic stability and bioactivity. For instance, it has been utilized in synthesizing compounds that exhibit activity against specific biological targets, including receptors involved in neurological disorders .

Material Sciences

The compound's unique electronic properties make it suitable for developing advanced materials. It has been explored for its potential use in:

- Organic Light Emitting Diodes (OLEDs) : The fluorinated aromatic system contributes to improved charge transport properties.

- Polymer Chemistry : It acts as a monomer or additive in the synthesis of polymers with tailored electronic properties .

Case Study 1: Synthesis of Biaryl Compounds

In a study focused on synthesizing biaryl compounds, this compound was reacted with various boronic acids under palladium-catalyzed conditions. The results demonstrated high yields and selectivity for the desired products, showcasing the compound's utility in constructing complex molecular architectures relevant to drug discovery .

Case Study 2: Functionalization Strategies

Research highlighted the functionalization of fluorinated benzyl alcohols derived from this compound through metalation and subsequent carboxylation. This approach allowed for the introduction of carboxylic acid functionalities that are crucial for further chemical transformations and biological evaluations .

Comparative Data Table

作用機序

The mechanism of action of 1-Bromo-3-fluoro-5-(fluoromethyl)benzene depends on its specific application. In chemical reactions, the bromine and fluorine atoms influence the reactivity and selectivity of the compound. For example, in nucleophilic substitution reactions, the electron-withdrawing fluorine atoms can stabilize the transition state, facilitating the substitution process .

類似化合物との比較

Structural and Physical Properties

Key Observations :

- Molecular Weight : The trifluoromethyl derivative has the highest molecular weight (242.996 g/mol) due to the three fluorine atoms, while the methyl analog (C₇H₆BrF) is the lightest .

- Density : Chloro and trifluoromethyl substituents increase density (1.72 and 1.7 g/cm³, respectively) compared to methyl or fluoromethyl groups .

Research Findings and Trends

- Synthetic Challenges : Introducing fluoromethyl groups requires specialized fluorinating agents (e.g., DAST) or multi-step protocols, whereas trifluoromethyl groups are often added via trifluoromethylation reagents .

- Thermal Stability : The trifluoromethyl analog (C₇H₃BrF₄) has a boiling point of 151.1°C, reflecting its volatility despite high molecular weight, likely due to weak intermolecular forces .

- Environmental Impact : Chlorinated analogs (e.g., C₆H₃BrClF) may pose higher environmental risks due to halogen persistence, whereas fluorinated compounds are increasingly favored for greener chemistry .

生物活性

1-Bromo-3-fluoro-5-(fluoromethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₇H₅BrF₂

- Molecular Weight : 203.02 g/mol

- CAS Number : 202865-83-6

The presence of bromine and fluorine atoms in its structure contributes to its unique chemical reactivity and potential biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Binding : It may bind to cellular receptors, influencing signal transduction pathways that regulate various physiological processes.

- DNA/RNA Interactions : Potential interactions with nucleic acids could affect gene expression and cellular function.

Biological Activities

Research has indicated various biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Investigations into its anticancer effects have shown promise, particularly in inhibiting the growth of cancer cell lines.

- Neuroactive Properties : There is emerging evidence that fluorinated compounds can influence neurochemical pathways, potentially affecting mood and cognition.

Data Table: Biological Activity Summary

| Activity Type | Effect Observed | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cells | |

| Neuroactive | Modulation of neurotransmitter levels |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting a potent antimicrobial effect.

Case Study 2: Anticancer Activity

In vitro experiments demonstrated that this compound inhibited the growth of breast cancer cell lines (MCF-7) by inducing apoptosis. The compound was shown to activate caspase pathways, leading to programmed cell death. Further studies are needed to explore its mechanisms and potential therapeutic applications in oncology.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-3-fluoro-5-(fluoromethyl)benzene, and what factors influence reaction yields?

Methodological Answer:

- Fluoromethylation via DAST : Introduce the fluoromethyl group using diethylaminosulfur trifluoride (DAST) on a hydroxylmethyl precursor. For example, reacting 5-hydroxymethyl-3-fluoro-bromobenzene with DAST in dichloromethane yields the fluoromethyl derivative (48–57% yield) .

- Bromination Strategies : Direct bromination of fluorinated toluene derivatives using N-bromosuccinimide (NBS) under radical conditions can achieve regioselective bromination at the para position relative to the fluoromethyl group.

- Key Factors : Reaction temperature (0–20°C minimizes side reactions), stoichiometry of brominating agents, and inert atmosphere (to prevent decomposition of halogenated intermediates) .

Q. How can researchers optimize purification techniques for halogenated aromatic compounds like this compound?

Methodological Answer:

- Column Chromatography : Use hexane/ethyl acetate (2:1) gradients to separate impurities. High bromine content increases polarity, requiring careful solvent selection .

- Recrystallization : Solvent pairs like dichloromethane/hexane yield high-purity crystals. Monitor melting points (e.g., 30–35°C for similar bromo-fluoro compounds) to confirm purity .

- Distillation : For liquid derivatives, fractional distillation under reduced pressure (e.g., 35 mmHg at 61°C) minimizes thermal decomposition .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- ¹H NMR : Expect a singlet for the fluoromethyl (-CH2F) group at δ ~4.7 ppm and splitting patterns for aromatic protons (e.g., doublets of doublets for meta-fluorine coupling) .

- GC-MS : Look for molecular ion peaks at m/z 222 (M+) and isotopic patterns confirming bromine (M+2 ≈ 1:1 ratio) .

- FT-IR : Bands at 680 cm⁻¹ (C-Br stretch) and 1120 cm⁻¹ (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Regioselectivity in Suzuki Coupling : The bromine atom (strong electron-withdrawing group) activates the aryl ring for oxidative addition with palladium catalysts. Fluorine and fluoromethyl groups at meta positions further direct coupling to the para position via steric and electronic effects .

- Competing Pathways : Fluorine’s electronegativity can deactivate the ring, slowing reactions. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency in Buchwald-Hartwig aminations .

Q. What are the key considerations for ensuring the stability of this compound under various experimental conditions?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 100°C. Store at 2–8°C in amber glass under nitrogen to prevent photolytic C-Br bond cleavage .

- Hydrolytic Sensitivity : The fluoromethyl group hydrolyzes in aqueous acidic conditions. Use anhydrous solvents (e.g., THF, DMF) for reactions .

- Hazard Mitigation : Avoid contact with strong bases (risk of HF release) and ensure PPE (nitrile gloves, fume hood) during handling .

Q. How can computational chemistry aid in predicting the regioselectivity of reactions involving this compound?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* to map electrostatic potential surfaces. Fluorine’s electron-withdrawing effect lowers LUMO energy at the brominated position, favoring nucleophilic attack .

- Reactivity Descriptors : Fukui indices identify electrophilic sites. For example, the brominated carbon exhibits higher values, aligning with observed Suzuki coupling regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。